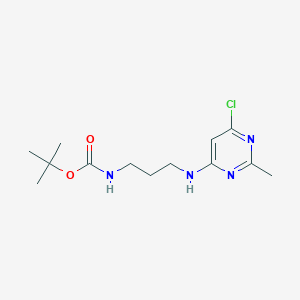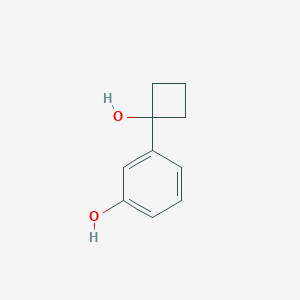amine CAS No. 1566512-35-3](/img/structure/B1475537.png)
[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
説明
The chemical compound ‘(2,4-Difluorophenyl)methylamine’ is a versatile material used in scientific research1. With its unique structure, it offers promising applications in various fields, such as pharmaceuticals, materials science, and organic synthesis1.
Synthesis Analysis
Unfortunately, specific details on the synthesis of ‘(2,4-Difluorophenyl)methylamine’ are not readily available from the search results. However, it’s known that this compound is used in scientific research, suggesting that its synthesis is likely carried out in laboratory settings1.Molecular Structure Analysis
The linear formula of a similar compound, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, is C8H9F2N2. However, the exact molecular structure of ‘(2,4-Difluorophenyl)methylamine’ is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving ‘(2,4-Difluorophenyl)methylamine’ are not detailed in the search results. However, similar compounds have been involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides3.Physical And Chemical Properties Analysis
The physical and chemical properties of ‘(2,4-Difluorophenyl)methylamine’ are not explicitly stated in the search results. However, the linear formula of a similar compound, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, is C8H9F2N2.科学的研究の応用
Amines in Environmental Science
Amines and amine-related compounds are extensively studied in environmental sciences due to their occurrence and fate in surface waters and potential toxicity. For instance, research compiled available information on the concentrations, sources, fate, and toxicity of amines in surface waters, including their emergence from amine-based post-combustion CO2 capture technologies. This review highlighted the need for more research on the environmental impact and aquatic toxicity of amines, nitrosamines, and nitramines, especially concerning their role as precursors in the formation of potentially carcinogenic compounds and their impact on drinking water supplies (Poste, Grung, & Wright, 2014).
Amines in Health and Toxicology
Amines have been implicated in various health-related research areas, including their role in carcinogenesis. For example, dietary factors, including food-derived heterocyclic amines (HAs), have been explored for their implications in human breast cancer. HAs, found in meats cooked by ordinary methods, have been shown to cause mammary gland cancer in rat models, highlighting the potential etiological role of food-derived HAs in human breast cancer (Snyderwine, 1994).
Amines in Water Treatment and Environmental Safety
The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has also been a significant area of research, where amine-containing sorbents offer alternative solutions. These studies focus on the development and application of amine-containing sorbents for PFAS removal, emphasizing the need for novel sorbent designs considering electrostatic interactions, hydrophobic interactions, and sorbent morphology for enhanced PFAS sorption capacity (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Amines in Material Science
Amines play a crucial role in material science, especially in the synthesis and applications of amine-functionalized metal–organic frameworks (MOFs). These MOFs, due to their interaction between CO2 and basic amino functionalities, have seen applications mainly for CO2 capture. Research has also highlighted their potential in catalysis, pointing towards the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).
Safety And Hazards
The safety and hazards associated with ‘(2,4-Difluorophenyl)methylamine’ are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
将来の方向性
The future directions for ‘(2,4-Difluorophenyl)methylamine’ are not specified in the search results. However, its use in various fields like pharmaceuticals, materials science, and organic synthesis suggests that it may continue to be a subject of research1.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPWJMYLYLZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















